molecular formula C11H13NO2 B3104885 Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate CAS No. 150535-14-1

Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate

Cat. No. B3104885
CAS RN: 150535-14-1
M. Wt: 191.23 g/mol
InChI Key: IAINXEYLEMFBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate” is a compound that has been mentioned in the context of being an endogenous metabolite . It is related to the compound “methyl 2- (2,3-dihydro-1H-indol-6-yl)acetate hydrochloride” which has a molecular weight of 227.69 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new melatonin receptor ligands have been obtained by 2-substitution of melatonin with various groups . Additionally, a synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .

Scientific Research Applications

Overview of Related Research

While specific information on Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate was not identified, research on indole derivatives, synthesis methods, and their applications in various fields such as pharmaceuticals, material science, and biochemistry is vast. Indole and its derivatives are critical in medicinal chemistry, with applications ranging from anticancer, antimicrobial, to anti-inflammatory agents.

Potential Applications in Drug Synthesis

A study on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel highlights the importance of efficient synthetic methods for medically significant indole derivatives. The review discusses various synthetic methodologies for (S)-clopidogrel, pointing to the potential application of this compound in the synthesis of complex therapeutic agents (Saeed et al., 2017).

Exploration in Biochemical Pathways

Research into biochemical pathways involving indole derivatives, such as the study on bacterial catabolism of indole-3-acetic acid, may offer insights into the biochemical roles and potential applications of this compound in environmental or biological systems (Laird, Flores, & Leveau, 2020).

Future Directions

2,3-Dihydroindoles, which include “Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate”, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . This suggests potential future directions in the development of new therapeutic compounds.

Mechanism of Action

properties

IUPAC Name

methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAINXEYLEMFBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284881
Record name Methyl 2,3-dihydro-1H-indole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150535-14-1
Record name Methyl 2,3-dihydro-1H-indole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150535-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-1H-indole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Reactant of Route 3
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Reactant of Route 5
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Reactant of Route 6
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.